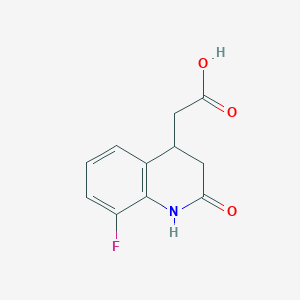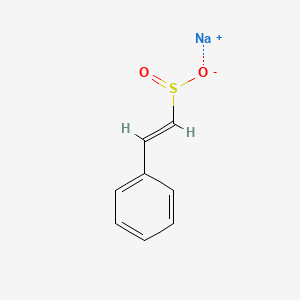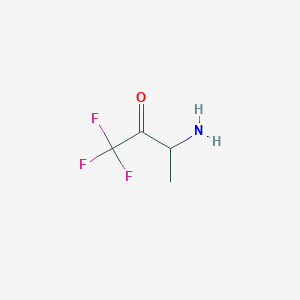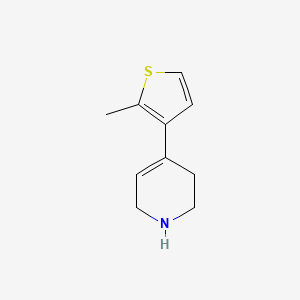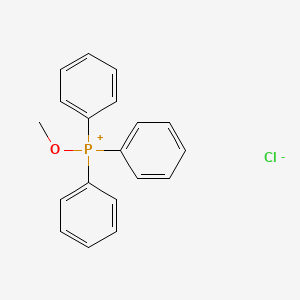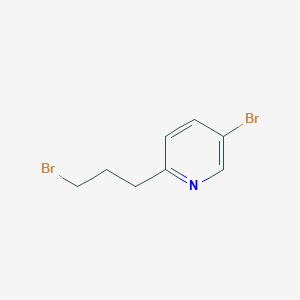
5-Bromo-2-(3-bromopropyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-(3-bromopropyl)pyridine is an organic compound that belongs to the class of bromopyridines It is characterized by a pyridine ring substituted with a bromine atom at the 5-position and a 3-bromopropyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(3-bromopropyl)pyridine typically involves the bromination of 2-(3-bromopropyl)pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
化学反应分析
Types of Reactions
5-Bromo-2-(3-bromopropyl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can remove the bromine atoms, leading to the formation of 2-(3-propyl)pyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in solvents like acetonitrile or dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 2-(3-propyl)pyridine.
科学研究应用
5-Bromo-2-(3-bromopropyl)pyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Material Science: It is utilized in the synthesis of functional materials, such as liquid crystals and organic semiconductors.
Biological Studies: The compound can be used as a probe to study biological processes involving pyridine derivatives.
作用机制
The mechanism of action of 5-Bromo-2-(3-bromopropyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms can participate in halogen bonding, enhancing the compound’s binding affinity to its target. Additionally, the pyridine ring can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-target complex.
相似化合物的比较
Similar Compounds
5-Bromo-2-(3-chloropropyl)pyridine: Similar structure but with a chlorine atom instead of a bromine atom at the 3-position of the propyl group.
5-Bromo-2-(3-fluoropropyl)pyridine: Similar structure but with a fluorine atom instead of a bromine atom at the 3-position of the propyl group.
5-Bromo-2-(3-iodopropyl)pyridine: Similar structure but with an iodine atom instead of a bromine atom at the 3-position of the propyl group.
Uniqueness
5-Bromo-2-(3-bromopropyl)pyridine is unique due to the presence of two bromine atoms, which can enhance its reactivity and binding properties. The bromine atoms can participate in halogen bonding, making the compound a valuable tool in medicinal chemistry and material science. Additionally, the compound’s specific substitution pattern allows for selective functionalization, enabling the synthesis of a wide range of derivatives with tailored properties.
属性
分子式 |
C8H9Br2N |
|---|---|
分子量 |
278.97 g/mol |
IUPAC 名称 |
5-bromo-2-(3-bromopropyl)pyridine |
InChI |
InChI=1S/C8H9Br2N/c9-5-1-2-8-4-3-7(10)6-11-8/h3-4,6H,1-2,5H2 |
InChI 键 |
GFCQLZADDKPHKD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1Br)CCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-(Cyclopropylmethyl)-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13161638.png)

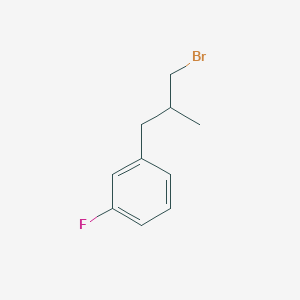
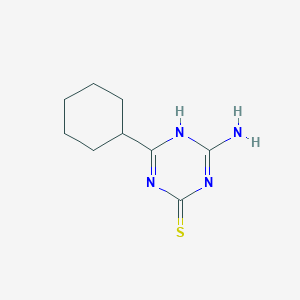


![Methyl (2R,3S)-3-(3-aminophenyl)-2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoate](/img/structure/B13161661.png)
